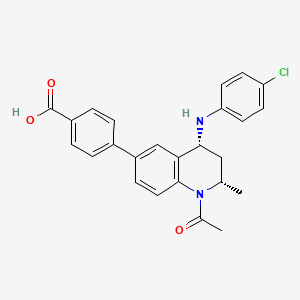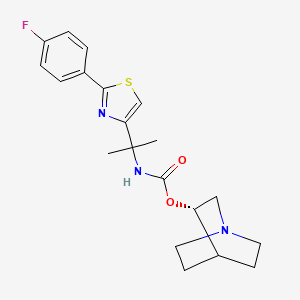
Integracin B
Descripción general
Descripción
Integración B es un potente inhibidor dimérico alquil aromático de la integrasa del VIH-1. Fue descubierto por primera vez a partir de la detección de extractos fúngicos utilizando un ensayo in vitro . Integración B es un éster benzoato obtenido por la condensación formal del grupo hidroxilo de 5-(8-hidroxiundecil)benceno-1,3-diol con ácido 4,6-dihidroxibenzoico, que también está sustituido por un grupo 8-hidroxiundecil en la posición 2 . Este compuesto exhibe una significativa actividad anti-VIH-1, lo que lo convierte en un valioso objeto de estudio en el campo de la investigación antiviral .
Métodos De Preparación
Integración B se aísla del hongo Cytonaema sp. El descubrimiento inicial involucró la detección de extractos fúngicos utilizando un ensayo in vitro . El compuesto es un éster inusual de dos alquilresorcinoles estructuralmente relacionados . Las rutas sintéticas y las condiciones de reacción para Integración B no se han detallado ampliamente en la literatura, pero su aislamiento de fuentes naturales sigue siendo el método principal para obtener este compuesto .
Análisis De Reacciones Químicas
Integración B se somete a diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo presentes en Integración B pueden sufrir reacciones de oxidación.
Reducción: El grupo carbonilo en el éster benzoato se puede reducir en condiciones apropiadas.
Sustitución: Los anillos aromáticos en Integración B pueden sufrir reacciones de sustitución electrófila.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como el bromo para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Integración B tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los alquil aromáticos diméricos.
Industria: Integración B se puede utilizar en el desarrollo de recubrimientos y materiales antivirales.
Mecanismo De Acción
Integración B ejerce sus efectos inhibiendo la actividad de la integrasa del VIH-1, una enzima necesaria para la integración del material genético del retrovirus en el ADN de las células infectadas . Inhibe tanto la actividad acoplada como la de transferencia de cadena de la integrasa del VIH-1, evitando así la replicación del virus . Los objetivos moleculares involucrados incluyen el sitio activo de la enzima integrasa del VIH-1 .
Comparación Con Compuestos Similares
Integración B es único debido a su estructura alquil aromática dimérica y su potente actividad inhibitoria contra la integrasa del VIH-1. Compuestos similares incluyen:
Integración A: Otro inhibidor alquil aromático dimérico de la integrasa del VIH-1.
15-deshidroxi-integración B: Un derivado de Integración B con actividad inhibitoria similar.
Citospirona y Citospomarín: Poliquétidos aislados de la misma fuente fúngica con diferentes actividades biológicas.
Integración B destaca por su estructura específica y su significativa actividad anti-VIH-1, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos en terapias antivirales .
Propiedades
IUPAC Name |
[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYNBVDLOWJFN-AKGWNBJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122052 | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224186-05-4 | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the biological activities of Integracin B?
A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.
Q3: What is the chemical structure of this compound?
A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.
Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?
A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)



![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)


